3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide
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Description
3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H15Cl2F3N2O2 and its molecular weight is 407.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Fluazinam , is a broad-spectrum fungicide used in agriculture . It primarily targets the mitochondria of fungi .
Mode of Action
Fluazinam acts as an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also shows high reactivity with thiols . This interaction with its targets leads to the disruption of energy production within the fungal cells, thereby inhibiting their growth and reproduction .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in the mitochondria of fungi . This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By disrupting this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death .
Result of Action
The result of Fluazinam’s action at the molecular and cellular level is the effective control of fungal populations in agricultural settings . By disrupting energy production within fungal cells, it prevents their growth and reproduction, thereby controlling the spread of fungal diseases in crops .
Biological Activity
3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide (commonly referred to as the compound ) is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on various studies and findings related to its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted pyridine ring and a dimethylpropanamide moiety. Its molecular formula is C15H16Cl2F3N2O with a molecular weight of approximately 373.20 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of chlorinated pyridines have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption in the intestines .
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways. For instance, similar compounds have been studied for their effects on G-protein coupled receptors (GPCRs) and nuclear receptors involved in metabolic regulation .
Biological Activity Studies
A review of the literature reveals several studies that have investigated the biological activity of this compound and its analogs:
- Antimicrobial Activity : Some studies have evaluated the antimicrobial properties of similar compounds, showing effectiveness against various bacterial strains. The presence of halogen substituents often correlates with increased antimicrobial potency due to enhanced membrane permeability and interaction with bacterial enzymes .
- Anti-inflammatory Effects : Research has suggested that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses .
- Cancer Cell Line Studies : Preliminary studies on cancer cell lines indicate that the compound may induce apoptosis in certain types of cancer cells. This effect could be attributed to its ability to disrupt cellular signaling pathways essential for cell survival .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study involving a derivative of this compound demonstrated significant inhibition of cholesterol absorption in an animal model, suggesting potential use as a therapeutic agent for dyslipidemia .
- Case Study 2 : In vitro testing revealed that the compound exhibited cytotoxic effects against specific cancer cell lines, leading researchers to propose further investigations into its use as an anticancer agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O2/c1-16(2,9-18)15(25)24-11-4-3-5-12(7-11)26-14-13(19)6-10(8-23-14)17(20,21)22/h3-8H,9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUOEMJSQMNFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.